2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
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Overview
Description
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is an organic compound with the molecular formula C14H9ClN2O6. It is characterized by the presence of both chloro and nitro functional groups attached to a benzyl and benzenecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-Chloro-5-aminobenzyl 4-aminobenzoate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: 2-Chloro-5-nitrobenzyl alcohol and 4-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a prodrug that can be activated under specific conditions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzyl alcohol
- 4-Nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 4-Nitrobenzyl chloride
Uniqueness
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is unique due to the presence of both chloro and nitro groups on the benzyl and benzenecarboxylate moieties, respectively. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c15-13-6-5-12(17(21)22)7-10(13)8-23-14(18)9-1-3-11(4-2-9)16(19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRSDCCZIJRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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